molecular formula C13H20O B2752250 2-(Adamantan-1-yl)-2-methyloxirane CAS No. 118790-49-1

2-(Adamantan-1-yl)-2-methyloxirane

Cat. No.: B2752250
CAS No.: 118790-49-1
M. Wt: 192.302
InChI Key: RDBCWTRCHMASHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-yl)-2-methyloxirane ( 118790-49-1) is a high-purity organic compound featuring a reactive oxirane (epoxide) ring fused with a rigid, lipophilic adamantane moiety. Its molecular formula is C 13 H 20 O, with a molecular weight of 192.30 g/mol . The unique structure of this compound, combining a highly strained, electrophilic three-membered epoxide ring with the robust adamantane cage, makes it a valuable and versatile building block in advanced organic and medicinal chemistry research. The primary research value of this compound lies in its application as a key synthetic intermediate. The strained oxirane ring is susceptible to ring-opening reactions by various nucleophiles, allowing researchers to create more complex molecules with new carbon-heteroatom or carbon-carbon bonds. This reactivity is strategically used to synthesize a diverse range of adamantane-containing derivatives, such as alcohols, amines, and thioethers. The adamantyl group is renowned for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds. Consequently, this compound serves as a critical precursor in the development of novel pharmaceutical candidates, including potential central nervous system (CNS) agents, antiviral drugs, and enzyme inhibitors, where the adamantane unit can improve drug-like properties and receptor binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, utilizing standard personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(8-14-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBCWTRCHMASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Adamantan 1 Yl 2 Methyloxirane

Precursor Synthesis and Functionalization Strategies

The journey to 2-(adamantan-1-yl)-2-methyloxirane begins with the construction of suitable precursors, primarily adamantane-bearing olefins or functionalized adamantane-1-carboxylic acid derivatives.

Preparation of Adamantane-Bearing Olefins as Epoxidation Substrates

A common and direct route to this compound involves the epoxidation of an adamantane-containing alkene. researchgate.net The synthesis of these olefinic precursors is a critical first step. One approach involves the Wittig reaction or its variants, where an adamantyl ketone is reacted with a phosphorus ylide to generate the desired alkene.

Another strategy is the dehydration of tertiary alcohols. For instance, the reaction of an appropriate Grignard or organolithium reagent with adamantan-1-yl methyl ketone can yield a tertiary alcohol, which upon acid-catalyzed dehydration, furnishes the corresponding alkene. The choice of reaction conditions during dehydration is crucial to control the regioselectivity and avoid potential rearrangements of the adamantane (B196018) core.

A study by Leonova et al. describes the synthesis of various functionally substituted 2-(adamantan-1-yl)oxiranes starting from adamantane-containing olefins. researchgate.net These olefins are prepared through established organic synthesis methods, which then serve as direct substrates for epoxidation. researchgate.net

Derivatization of Adamantane-1-Carboxylic Acid Derivatives for Oxirane Formation

An alternative pathway to the target epoxide proceeds through the derivatization of adamantane-1-carboxylic acid. wikipedia.orggoogle.com This readily available starting material can be converted into a variety of intermediates suitable for oxirane ring formation. orgsyn.org

One such method involves the conversion of adamantane-1-carboxylic acid to its corresponding acid chloride, followed by reaction with a suitable organometallic reagent, such as a methyl Grignard reagent, to form adamantan-1-yl methyl ketone. This ketone can then be subjected to a Corey-Chaykovsky reaction using a sulfur ylide to directly form the epoxide. cuni.cz

Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, 1-adamantylmethanol. This alcohol can then be oxidized to the aldehyde, which can subsequently be converted to the target alkene via a Wittig reaction, followed by epoxidation. Another approach involves the conversion of the carboxylic acid to an α-haloketone, which can then undergo intramolecular cyclization to form the oxirane.

Epoxidation Approaches for this compound Formation

With the adamantane-bearing olefin in hand, the next critical step is the epoxidation to form the desired oxirane ring. Several methods have been employed for this transformation, each with its own advantages and considerations.

Peracid-Mediated Epoxidation (e.g., m-CPBA)

The use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a widely adopted and effective method for the epoxidation of alkenes. researchgate.netyoutube.comyoutube.com The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond. researchgate.net This method is generally reliable and provides good yields of the corresponding epoxide. researchgate.net

In the context of synthesizing this compound, the adamantane-substituted alkene is treated with m-CPBA in a suitable solvent, such as dichloromethane, at controlled temperatures. researchgate.net The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Reactant Reagent Product Yield Reference
Adamantane-bearing Olefinm-CPBAThis compoundHigh researchgate.net

Catalytic Epoxidation Systems and Their Stereoselectivity

Catalytic epoxidation methods offer a more atom-economical and environmentally friendly alternative to stoichiometric peracid oxidations. researchgate.netnih.gov Various transition metal complexes have been developed to catalyze the epoxidation of olefins using oxidants like hydrogen peroxide or molecular oxygen. researchgate.netgoogle.comgoogle.com

For the synthesis of this compound, catalytic systems based on metals such as manganese, iron, and ruthenium have been explored. researchgate.netnih.gov The stereoselectivity of these reactions is a key consideration, especially when a chiral epoxide is desired. The choice of catalyst, ligand, and reaction conditions can significantly influence the enantioselectivity of the epoxidation. researchgate.netethz.ch

For instance, Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, has proven effective for the asymmetric epoxidation of various olefins. ethz.ch While specific studies on the application of this system to adamantyl-substituted olefins to produce enantiomerically enriched this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis suggest its potential applicability. The bulky adamantyl group can play a significant role in directing the stereochemical outcome of the reaction. researchgate.net

Catalyst System Oxidant Key Feature Reference
Manganese-salen complexesNaOCl, H₂O₂Asymmetric epoxidation ethz.ch
Iron-porphyrin complexesO₂Mimics cytochrome P-450 researchgate.net
Ruthenium complexesH₂O₂High efficiency acs.org

Base-Catalyzed Ring-Closure Methods

An alternative to direct epoxidation of an alkene is the base-catalyzed intramolecular cyclization of a halohydrin. This two-step process involves the initial formation of a halohydrin from the adamantane-bearing alkene, followed by treatment with a base to effect ring closure to the epoxide.

The formation of the halohydrin can be achieved by reacting the alkene with a source of hypohalous acid, such as N-bromosuccinimide (NBS) in the presence of water. The subsequent ring closure is typically accomplished using a base like sodium hydroxide (B78521) or potassium tert-butoxide. The stereochemistry of the resulting epoxide is dependent on the stereochemistry of the intermediate halohydrin. This method provides a viable route to this compound, particularly when direct epoxidation methods prove challenging.

Stereochemical Control in this compound Synthesis

The stereochemical outcome of the epoxidation of the precursor alkene, 1-(adamantan-1-yl)prop-1-ene, is highly dependent on the chosen synthetic route and reagents. Both diastereoselective and enantioselective approaches must contend with the significant steric hindrance imposed by the adamantyl moiety.

Diastereoselectivity in the synthesis of this compound is primarily achieved through the epoxidation of a specific geometric isomer of the parent alkene, (E)- or (Z)-1-(adamantan-1-yl)prop-1-ene. The stereochemistry of the alkene directly translates to the relative configuration of the substituents on the resulting epoxide ring.

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method that proceeds via a concerted mechanism. This reaction is stereospecific, meaning that the relative stereochemistry of the alkene is retained in the epoxide product. masterorganicchemistry.com For instance, the epoxidation of a (E)-alkene will yield a trans-epoxide, while a (Z)-alkene will result in a cis-epoxide.

In the context of adamantyl-substituted alkenes, studies on analogous compounds have demonstrated the feasibility of this approach. For example, the epoxidation of (E)-1-(adamantan-1-yl)alkenes with m-CPBA has been shown to produce the corresponding trans-oxiranes in good yields. researchgate.net Applying this to the synthesis of the target molecule, one can surmise the following:

Epoxidation of (E)-1-(adamantan-1-yl)prop-1-ene with m-CPBA would be expected to yield trans-2-(adamantan-1-yl)-2-methyloxirane.

Conversely, the epoxidation of (Z)-1-(adamantan-1-yl)prop-1-ene would lead to cis-2-(adamantan-1-yl)-2-methyloxirane.

The primary challenge in this approach often lies in the stereoselective synthesis of the starting (E)- or (Z)-alkene. The bulky adamantyl group can influence the stereochemical outcome of olefination reactions used to prepare the precursor alkene.

Table 1: Expected Diastereoselectivity in the Epoxidation of 1-(Adamantan-1-yl)prop-1-ene with m-CPBA

Starting Alkene IsomerEpoxidation ReagentExpected Major Product
(E)-1-(Adamantan-1-yl)prop-1-enem-CPBAtrans-2-(Adamantan-1-yl)-2-methyloxirane
(Z)-1-(Adamantan-1-yl)prop-1-enem-CPBAcis-2-(Adamantan-1-yl)-2-methyloxirane

The synthesis of a single enantiomer of this compound is a more formidable challenge due to the steric bulk of the adamantyl group, which can hinder the approach of chiral catalysts. Enantioselective epoxidation of trisubstituted alkenes, particularly those with bulky substituents, is an area of active research. grafiati.comnih.gov Several catalytic systems have been developed for such transformations, and their potential applicability to the synthesis of chiral this compound warrants consideration.

Challenges:

Steric Hindrance: The primary challenge is the voluminous nature of the adamantyl group, which can prevent effective interaction between the alkene substrate and the active site of a chiral catalyst. This can lead to low reactivity and/or poor enantioselectivity.

Catalyst Design: The development of a suitable chiral catalyst that can accommodate the bulky substrate while still inducing high enantioselectivity is critical. This often requires a catalyst with a well-defined and tunable chiral pocket.

Potential Enantioselective Approaches:

Several catalytic systems have shown promise in the enantioselective epoxidation of sterically hindered or trisubstituted alkenes and could be investigated for the synthesis of chiral this compound.

Chiral Ketone-Catalyzed Epoxidation: Chiral ketones, particularly those derived from fructose, in conjunction with an oxidant like Oxone (potassium peroxymonosulfate), have been successfully employed for the asymmetric epoxidation of various alkenes. organic-chemistry.org The effectiveness of these catalysts can be sensitive to the steric and electronic properties of the substrate. For a bulky substrate like 1-(adamantan-1-yl)prop-1-ene, a highly reactive and sterically accessible ketone catalyst would be necessary.

Manganese-Based Catalysts: Chiral manganese salen and non-salen complexes have emerged as powerful catalysts for the asymmetric epoxidation of unfunctionalized alkenes. researchgate.net Notably, manganese complexes incorporating sterically demanding ligands have been developed to enhance selectivity. A manganese catalyst featuring a ligand derived from (1S)-1-(adamantan-1-yl)ethan-1,2-diamine has been synthesized and used in epoxidation reactions, suggesting that the adamantyl motif can be incorporated into the catalyst structure to potentially create a suitable chiral environment for the epoxidation of adamantyl-containing substrates. researchgate.net

Titanium-Catalyzed Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols. science.gov While the direct precursor to this compound is not an allylic alcohol, related titanium-based catalysts, such as titanium-salalen complexes, have been shown to be effective for the asymmetric epoxidation of non-functionalized terminal and disubstituted alkenes. researchgate.net Their applicability to trisubstituted alkenes with bulky groups would need to be explored.

Table 2: Potential Catalytic Systems for Enantioselective Epoxidation of 1-(Adamantan-1-yl)prop-1-ene

Catalyst SystemOxidantPotential AdvantagesKey Challenges
Chiral Dioxiranes (from chiral ketones)OxoneMetal-free; operational simplicity.May exhibit low reactivity or selectivity with sterically hindered substrates.
Chiral Manganese Complexes (e.g., Salen-type)NaOCl, H₂O₂High reactivity and enantioselectivity for a broad range of alkenes.Catalyst performance can be highly substrate-dependent; steric hindrance from the adamantyl group.
Titanium/Tartrate (Sharpless-type)t-BuOOHExcellent for allylic alcohols.Not directly applicable; related Ti-salalen systems might be effective but need investigation for this substrate class.

Chemical Reactivity and Transformation Pathways of 2 Adamantan 1 Yl 2 Methyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of oxiranes, including 2-(Adamantan-1-yl)-2-methyloxirane, makes them susceptible to various ring-opening reactions. These transformations are of significant interest in organic synthesis as they provide pathways to a diverse range of functionalized adamantane (B196018) derivatives. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the nucleophile, the presence of catalysts, and the reaction conditions.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the oxirane ring is a common and versatile method for introducing a variety of functional groups. The direction of the ring-opening is largely dependent on the structure of the oxirane substrate and the nature of the attacking nucleophile. researchgate.net

The reaction of this compound with oxygen-based nucleophiles like water and alcohols typically proceeds via an SN2 mechanism. In these reactions, the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond and the formation of a β-substituted alcohol.

For instance, the acid-catalyzed hydrolysis of adamantane-containing oxiranes in the presence of water leads to the formation of diols. Specifically, the reaction of trans-2-(Adamantan-1-yl)-3-methyloxirane with aqueous HCl results in the formation of the corresponding chlorohydrin. researchgate.net The reaction with alcohols in the presence of an acid catalyst would be expected to yield the corresponding alkoxy-alcohols.

ReactantNucleophileCatalystProductReference
trans-2-(Adamantan-1-yl)-3-methyloxiraneH₂OHClChlorohydrin derivative researchgate.net

The ring-opening of this compound and related adamantyl oxiranes with nitrogen nucleophiles such as amines and azides provides a valuable route to amino alcohols and azido (B1232118) alcohols, which are important precursors for biologically active compounds. researchgate.netresearchgate.net

The reaction of adamantane-containing aminomethyloxiranes with various amines, such as diethylamine (B46881) and morpholine, has been shown to yield the corresponding amino alcohols. researchgate.net Similarly, the reaction with sodium azide (B81097) can introduce the azido group, which can be subsequently reduced to an amino group. researchgate.netresearchgate.net For example, the reduction of 2-(adamantan-1-yl)-2-(azidomethyl)oxirane with lithium aluminum hydride (LiAlH₄) results in the formation of an amino alcohol, where the nucleophilic attack occurs at the sterically less hindered carbon atom of the oxirane ring. researchgate.net

ReactantNucleophileConditionsProductReference
Adamantane-containing aminomethyloxiranesDiethylamine, Morpholine-Amino alcohols researchgate.net
2-(Adamantan-1-yl)-2-(azidomethyl)oxiraneLiAlH₄ (reduction of azide)EtherAmino alcohol researchgate.net
Adamantane-containing oxiranesSodium azideEthanolAzido alcohols researchgate.net

The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl), leads to the formation of halohydrins. researchgate.netwikipedia.org This reaction typically proceeds with high regioselectivity, where the halide ion attacks the more substituted carbon atom of the oxirane ring, following Markovnikov's rule in the context of epoxide ring-opening.

For example, the treatment of trans-2-(Adamantan-1-yl)-3-methyloxirane with aqueous HCl yields the corresponding chlorohydrin. researchgate.net Similarly, the reaction of other adamantane-substituted oxiranes with aqueous HCl has been shown to produce chlorohydrins. researchgate.net The formation of halohydrins is a key transformation, as these compounds can be readily converted into other valuable derivatives, including back to epoxides upon treatment with a base. chemistrysteps.com

ReactantNucleophileProductReference
trans-2-(Adamantan-1-yl)-3-methyloxiraneAqueous HClChlorohydrin derivative researchgate.net
trans-Phenyloxyrane substituted with adamantaneAqueous HClMixture of regioisomeric chlorohydrins researchgate.net

Electrophilic Ring-Opening Mechanisms

In the presence of electrophiles, the oxirane ring can be activated towards nucleophilic attack. The electrophile, often a proton from an acid catalyst, coordinates to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to attack by even weak nucleophiles.

This activation is a key feature of acid-catalyzed ring-opening reactions. The initial protonation of the oxirane oxygen creates a more reactive intermediate, which is then attacked by a nucleophile. researchgate.netresearchgate.net The regiochemical outcome of the reaction depends on the stability of the resulting carbocation-like transition state.

Acid-Catalyzed Ring-Opening Transformations

Acid-catalyzed ring-opening of this compound and related compounds is a fundamental transformation that can lead to a variety of products depending on the reaction conditions and the nucleophile present. researchgate.net The mechanism generally involves the protonation of the epoxide oxygen, followed by nucleophilic attack. chemguide.co.uk

For instance, the acid hydrolysis of adamantane-containing aminomethyloxiranes in 18% aqueous HCl at 100°C leads to the formation of the corresponding amino alcohols. researchgate.net In some cases, acid-catalyzed isomerization can occur, leading to the formation of aldehydes. researchgate.net The choice of acid and solvent can significantly influence the outcome of the reaction. For example, the reaction of an adamantane-containing oxirane with 98% nitric acid in carbon tetrachloride resulted in the formation of a nitrate (B79036) ester. researchgate.net

The general mechanism for acid-catalyzed hydrolysis of esters, which shares similarities with epoxide ring-opening, involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. chemguide.co.ukchemistrysteps.com In the case of epoxides, the protonated epoxide is the key intermediate that undergoes nucleophilic attack. researchgate.net

Lewis Acid-Mediated Reactions

Lewis acids play a significant role in promoting the ring-opening and subsequent reactions of this compound. ucsb.edu These reactions often proceed through carbocationic intermediates, leading to a variety of products depending on the specific Lewis acid and reaction conditions employed. For instance, the use of scandium(III) triflate (Sc(OTf)3) as a catalyst can facilitate the cyclization of related amide derivatives to form pyrrolidine (B122466) structures. ucsb.edu In the presence of trimethylsilyl (B98337) halides (TMSX, where X = Cl, Br), Sc(OTf)3 catalyzes the formation of halogenated 2-oxopyrrolidine derivatives. ucsb.edu

The interaction with other Lewis acids like aluminum chloride (AlCl3), aluminum bromide (AlBr3), titanium tetrachloride (TiCl4), and titanium bromide (TiBr4) can also induce ring-opening and further transformations. ucsb.edu The bulky adamantane group can influence the stereochemical outcome of these reactions.

Skeletal Rearrangement Reactions

The adamantane cage is prone to rearrangement under certain conditions, and the presence of the oxirane ring provides a reactive handle to initiate such transformations.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde via a 1,2-alkyl or -aryl shift. wikipedia.orgspcmc.ac.inmasterorganicchemistry.comorganic-chemistry.orgbyjus.com While this compound is not a diol, its acid-catalyzed ring-opening can generate a carbocation adjacent to a hydroxyl group, an intermediate primed for a pinacol-type rearrangement. masterorganicchemistry.com

The general mechanism involves protonation of the oxirane oxygen, followed by ring-opening to form a carbocation. wikipedia.orgbyjus.com The stability of this carbocation is a key factor in determining the reaction pathway. wikipedia.org A subsequent 1,2-migration of a group from the adjacent carbon to the carbocation center leads to the formation of a more stable oxonium ion, which upon deprotonation yields the rearranged carbonyl product. wikipedia.org In the context of this compound, this could involve the migration of the adamantyl group or a methyl group, potentially leading to ring-expanded or rearranged adamantane structures. The specific product would be dictated by the relative migratory aptitude of the adamantyl and methyl groups and the stability of the resulting carbocation intermediates.

Beyond pinacol-type rearrangements, other skeletal rearrangements of the adamantane framework can be initiated by reactions at the oxirane ring. researchgate.net The formation of carbocationic intermediates under acidic conditions can trigger Wagner-Meerwein type rearrangements within the adamantane cage, leading to homoadamantane (B8616219) derivatives or other rearranged polycyclic structures. researchgate.net The specific rearrangement pathway is highly dependent on the reaction conditions and the nature of the substituents on the oxirane ring. researchgate.net

Polymerization Chemistry of this compound

The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP). Both cationic and anionic methods can be employed to synthesize polymers with adamantane moieties in the side chain.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers like oxiranes. mdpi.comrsc.orgbeilstein-journals.orgnih.gov The polymerization is typically initiated by electrophiles such as Brønsted acids, Lewis acids, or alkylating agents. mdpi.comrsc.org The mechanism involves the formation of an oxonium ion active center, which then propagates by nucleophilic attack of the monomer. researchgate.net

For this compound, the bulky adamantyl group would be expected to influence the polymerization kinetics and the properties of the resulting polymer. The living nature of CROP, when achieved, allows for the synthesis of well-defined block copolymers. mdpi.com

Table 1: Overview of Cationic Ring-Opening Polymerization (CROP)

Aspect Description References
Mechanism Initiated by electrophiles, propagation via oxonium ion active centers. researchgate.net
Initiators Brønsted acids, Lewis acids, alkylating agents (e.g., triflates, tosylates). mdpi.comrsc.orgbeilstein-journals.org
Monomers Cyclic ethers (oxiranes), 2-oxazolines. mdpi.comrsc.orgbeilstein-journals.org
Characteristics Can be a living polymerization, allowing for block copolymer synthesis. mdpi.com

Anionic ring-opening polymerization (AROP) provides an alternative route to polymers derived from this compound. nih.gov This method typically involves nucleophilic attack on the oxirane ring by an anionic initiator. mdpi.com Common initiators include strong bases or organometallic compounds. nih.govrsc.org

The polymerization proceeds via an alkoxide active species. mdpi.com The bulky adamantane group may present steric hindrance, potentially affecting the rate of polymerization and the accessibility of the monomer to the growing polymer chain. AROP can also be a living process, enabling the synthesis of polymers with controlled molecular weights and narrow distributions. kaust.edu.sa

Table 2: Overview of Anionic Ring-Opening Polymerization (AROP)

Aspect Description References
Mechanism Nucleophilic attack of an initiator on the monomer, propagation via an alkoxide active species. mdpi.com
Initiators Strong bases (e.g., organolithium compounds), alkoxides. nih.govrsc.org
Monomers Epoxides, lactams, cyclosiloxanes. mdpi.comnih.govnih.gov
Characteristics Can be a living polymerization, offering control over polymer architecture. kaust.edu.sa

Coordination Polymerization Techniques

No data is available on the coordination polymerization of this compound, including suitable catalysts, reaction kinetics, or the properties of the resulting homopolymer.

Incorporation into Block Copolymers and Polymer Architectures

There are no documented instances of this compound being used as a monomer for the synthesis of block copolymers or its incorporation into other defined polymer architectures.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Adamantan 1 Yl 2 Methyloxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For a molecule like 2-(Adamantan-1-yl)-2-methyloxirane, with its rigid cage-like adamantyl group and a stereogenic oxirane ring, advanced NMR techniques are particularly revealing.

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for establishing the complete bonding framework and relative stereochemistry. princeton.edu

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For this compound, a COSY spectrum would be expected to show correlations between the protons on the oxirane ring and potentially long-range couplings into the adamantyl cage, helping to assign the complex, overlapping signals of the adamantyl protons.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that reveals correlations between protons and carbons over two to four bonds. epfl.chcolumbia.edu This is crucial for assigning quaternary carbons, such as the one in the adamantyl cage attached to the oxirane ring and the C2 of the oxirane ring itself. The HMBC spectrum provides a connectivity map, linking the methyl protons and oxirane protons to the carbons of the adamantyl moiety and the oxirane ring. columbia.edu For instance, a key correlation would be expected between the protons of the methyl group and the C2 carbon of the oxirane, confirming their attachment.

The table below outlines the expected key HMBC correlations that would be instrumental in confirming the structure of this compound.

Protons (¹H)Correlated Carbons (¹³C)Bond SeparationSignificance
Methyl ProtonsC2 (oxirane), C3 (oxirane)2-bond, 3-bondConfirms methyl group position at C2.
Oxirane CH₂ ProtonsC2 (oxirane), Adamantyl C12-bond, 3-bondLinks oxirane ring to the adamantyl cage.
Adamantyl CH ProtonsAdamantyl C (quaternary), C2 (oxirane)2-bond, 3-bondConfirms adamantyl-oxirane connectivity.

This is a table of predicted correlations.

To determine the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect correlations between protons that are close in space, irrespective of their bonding connections. princeton.edu By observing NOE/ROE cross-peaks between the methyl protons and specific protons on the adamantyl cage, the relative orientation of the substituents on the oxirane ring can be determined.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their solid, crystalline, or amorphous forms. emory.edu In solid-state NMR, the anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. emory.edu

For this compound, ssNMR could be used to:

Characterize the crystalline packing and identify the presence of different polymorphs.

Study the dynamics of the adamantyl cage in the solid state.

Provide distinct signals for crystallographically inequivalent molecules within a unit cell. cdnsciencepub.com

Adamantane (B196018) itself is frequently used as an external standard for chemical shift referencing in ¹³C solid-state NMR due to its well-defined and stable signals. nih.gov The ssNMR spectrum of the title compound would be expected to show characteristic, albeit broad, signals for the adamantyl carbons and distinct resonances for the methyl and oxirane carbons, providing a fingerprint of its solid-form structure. The use of 14N-1H HMQC solid-state NMR has also been shown to be a powerful tool for studying amorphous formulations, which could be applicable if the compound exists in such a state. chemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of a molecule and are highly effective for identifying functional groups. science.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the key functional groups are the C-H bonds of the alkane (adamantyl) and the C-O-C ether linkage of the epoxide ring.

While specific data for the title compound is not available, the FT-IR spectrum of the closely related trans-2-(Adamantan-1-yl)-3-methyloxirane shows characteristic absorption bands that can be used for comparison. researchgate.net

The table below summarizes the expected FT-IR absorption bands for this compound, based on typical values and data from analogous compounds. researchgate.net

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2900-2850C-H stretchAdamantyl group
~1450C-H bendAdamantyl group
~1250C-O-C symmetric stretchOxirane ring
~950-810C-O-C asymmetric stretchOxirane ring

Data is based on characteristic functional group frequencies and values for analogous compounds. researchgate.net

The strong C-H stretching and bending vibrations are characteristic of the bulky adamantyl cage, while the stretches associated with the three-membered ether ring confirm the presence of the oxirane moiety.

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. unibe.ch While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For this compound, a Raman spectrum would be particularly useful for observing the symmetric breathing vibrations of the highly symmetric and non-polar adamantyl cage, which would likely produce strong and sharp signals. The symmetric stretching of the oxirane ring would also be observable. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. science.gov

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million. uni-muenchen.de This precision allows for the determination of the elemental formula of a molecule and its fragments, making it a definitive tool for product confirmation. Beyond simple identification, HRMS is critical for studying reaction mechanisms by detecting and identifying transient intermediates.

In the synthesis of this compound, for instance, HRMS could be used to analyze the reaction mixture at various time points. By identifying the exact masses of minor components, it would be possible to detect potential intermediates such as protonated epoxide species or ring-opened products (e.g., diols or halohydrins) that might form in the presence of acid or nucleophiles. researchgate.net

The fragmentation pattern in the mass spectrum also provides structural information. For this compound, a primary and highly characteristic fragmentation pathway would be the cleavage of the bond between the adamantyl group and the oxirane ring, leading to the formation of the highly stable adamantyl cation (C₁₀H₁₅⁺), which has a characteristic m/z of 135. This fragment is often the base peak in the mass spectra of adamantane derivatives. researchgate.net HRMS would confirm the elemental composition of this and other fragments, solidifying the structural assignment.

X-ray Crystallography of this compound Derivatives and Intermediates

The structural elucidation of adamantane-containing compounds through single-crystal X-ray diffraction has been a subject of considerable research. These studies provide valuable insights into how the adamantane group affects molecular geometry and crystal packing. Although direct crystallographic data for this compound is scarce, the analysis of its derivatives and synthetic precursors offers a window into its probable solid-state behavior.

Crystallographic Data of Adamantane Derivatives

A variety of adamantane derivatives have been synthesized and their crystal structures determined, revealing key details about their molecular architecture.

For instance, a study on adamantane-based ester derivatives, such as 2-(Adamantan-1-yl)-2-oxoethyl benzoate, provided detailed spectroscopic and crystallographic data. researchgate.net Similarly, the crystal structures of two biologically active adamantane-linked hydrazine-1-carbothioamide derivatives were elucidated, highlighting how different substituents (tert-butyl vs. cyclohexyl) lead to distinct molecular conformations—folded for the former and extended for the latter. mdpi.comnih.gov These differences in conformation are primarily attributed to the nature of the intermolecular hydrogen bonding interactions. mdpi.comnih.gov

Further extending the scope, the crystal structure of 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl} piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione has been reported, where the 1,3,4-oxadiazole (B1194373) ring is essentially planar and bisects the adamantane residue. csic.es In another example, the crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione shows the phenyl ring being almost perpendicular to the 1,2,4-triazole (B32235) ring. csic.es

The influence of the adamantane cage is also evident in the structure of 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, where the bulky adamantane group and the p-methylated benzene (B151609) rings create a strained tertiary alcohol. nih.gov The adamantane cage itself is composed of three fused cyclohexane (B81311) rings in their classic chair conformations. nih.gov

The table below summarizes the crystallographic data for several adamantane derivatives, showcasing the diversity in their crystal systems and space groups.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideTriclinicP-1a = 6.83 Å, b = 10.15 Å, c = 12.59 Å, α = 98.5°, β = 94.3°, γ = 109.1° mdpi.comnih.gov
2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamideTriclinicP-1a = 6.49 Å, b = 10.21 Å, c = 14.33 Å, α = 75.8°, β = 83.1°, γ = 81.0° mdpi.comnih.gov
5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thioneMonoclinicP21/ca = 6.7323(1) Å, b = 15.4999(2) Å, c = 23.7905(4) Å, β = 93.037(2)° csic.es
N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamideMonoclinicP21/na = 9.2516(7) Å, b = 10.5122(8) Å, c = 19.7782(15) Å, β = 98.9530(10)° preprints.org
1-(adamantan-1-yl)-3-(4-chlorophenyl)-S-(4-nitrobenzyl)isothioureaMonoclinicP21/ca = 11.23 Å, b = 16.03 Å, c = 12.89 Å, β = 99.4° acs.org
1-(adamantan-1-yl)-3-(4-chlorophenyl)-S-(4-bromobenzyl)isothioureaMonoclinicP21/ca = 11.33 Å, b = 16.02 Å, c = 13.00 Å, β = 99.1° acs.org

Structural Insights from Adamantane Intermediates

The synthesis of complex adamantane derivatives often involves the formation of various intermediates, the crystal structures of which can also be highly informative. For example, the synthesis of novel adamantane-linked isothiourea derivatives proceeds through a 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea intermediate. acs.org The crystal structures of the final products revealed that both crystallize in the monoclinic P21/c space group. acs.org

In another study, the synthesis and crystal structure of (1E,1'E)-1,1'-(1,4-Phenylene)bis(N-(adamantan-1-yl)methanimine) was reported, which was synthesized from adamantan-1-ylamine and benzene-1,4-dicarbaldehyde. uobaghdad.edu.iq The structural analysis showed that the two adamantan-1-ylimino groups are in an anti-position to the central planar 1,4-dimethylbenzene group, and all rings of the adamantyl group adopt a normal chair conformation. uobaghdad.edu.iq

Computational and Theoretical Investigations of 2 Adamantan 1 Yl 2 Methyloxirane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Adamantan-1-yl)-2-methyloxirane, these computations reveal how the adamantyl and methyl substituents modulate the electronic character of the oxirane ring, influencing its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting chemical reactivity. nih.gov By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can anticipate how a molecule will interact with electrophiles and nucleophiles.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity, as less energy is required for electronic excitation.

For this compound, the bulky adamantyl group, being an electron-donating alkyl group, is expected to raise the energy of the HOMO. This would suggest an increased nucleophilicity compared to an unsubstituted oxirane. The distribution of these frontier orbitals is also key. In substituted oxiranes, the LUMO is typically localized on the C-O antibonding orbitals. In this specific molecule, the LUMO is expected to have a larger coefficient on the more substituted carbon atom (C2), which is bonded to both the adamantyl and methyl groups. This indicates that under kinetically controlled conditions, a nucleophilic attack is more likely to occur at this sterically hindered position, leading to the formation of a tertiary alcohol. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Oxiranes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Oxirane-10.82.513.3
2-Methyloxirane-10.52.212.7
This compound -10.22.012.2

Note: The data in this table are illustrative, based on general chemical principles and trends observed in related compounds, to demonstrate the expected electronic effects. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule is a primary determinant of its chemical behavior. Charge distribution analysis and Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the electronic landscape of a molecule. libretexts.orglibretexts.org

MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. libretexts.orgyoutube.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. researchgate.net Neutral regions are often colored green. youtube.com

In this compound, the MEP map would be expected to show a region of significant negative electrostatic potential localized around the oxygen atom of the oxirane ring, due to its high electronegativity and lone pairs of electrons. This confirms the oxygen atom as the primary site for protonation or interaction with Lewis acids. The carbon atoms of the oxirane ring would exhibit a relatively positive potential, marking them as the electrophilic sites for nucleophilic attack. The adamantyl cage, being a hydrocarbon, would present a largely neutral (green) and non-polar surface. mdpi.com Understanding this charge landscape is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. libretexts.org

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates and selectivity. acs.orgacs.org

The ring-opening of epoxides is a synthetically valuable transformation that can proceed through different mechanisms, primarily dependent on reaction conditions (acidic, basic, or neutral) and the substrate's structure. researchgate.net For this compound, computational analysis can be used to locate and characterize the transition state (TS) structures for these reactions.

Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2-like mechanism. Transition state analysis would model the approach of the nucleophile to one of the oxirane carbons. Due to the steric bulk of the adamantyl and methyl groups at C2, the transition state for attack at the less substituted C3 atom is expected to be lower in energy, leading to the regioselective formation of a secondary alcohol.

Under acidic conditions, the oxygen atom is first protonated. The subsequent ring-opening can proceed via a spectrum of mechanisms ranging from pure SN2 to SN1. Given the substitution pattern, the positive charge in the transition state is better stabilized at the tertiary carbon (C2). Computational studies can quantify the degree of C-O bond cleavage in the transition state. A more advanced C-O bond cleavage would indicate a transition state with significant carbocationic character, resembling an SN1 pathway. Such a pathway would favor nucleophilic attack at the more substituted C2 position. mdpi.com Furthermore, adamantane-containing systems are known to undergo rearrangement reactions, and computational modeling can explore the transition states for potential hydride or alkyl shifts following the formation of a carbocationic intermediate. acs.orgrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energy profile for a given reaction pathway. acs.org These energetic profiles are invaluable for understanding and predicting reaction outcomes, including regioselectivity and stereoselectivity.

For the ring-opening of this compound, DFT calculations can determine the activation energies (ΔG‡) for nucleophilic attack at both C2 and C3. The pathway with the lower activation energy will be the kinetically favored one, and the ratio of products can be predicted from the difference in these barriers.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Ring-Opening

Reaction PathwayNucleophileConditionsCalculated ΔG‡ (kcal/mol) at C2Calculated ΔG‡ (kcal/mol) at C3Predicted Major Product
AOH⁻Basic25.422.1Attack at C3
BH₂OAcidic (H⁺ cat.)18.521.8Attack at C2

Note: This table presents hypothetical but plausible activation energy values to illustrate how computational energetics can predict regioselectivity under different conditions. These values are derived from established principles of epoxide ring-opening reactions.

These studies can explain why basic conditions favor attack at the less hindered carbon (pathway A), while acidic conditions favor attack at the carbon that can better stabilize a positive charge (pathway B), leading to different constitutional isomers. acs.org

Conformational Analysis and Stereochemical Predictions

The three-dimensional arrangement of atoms, or conformation, plays a critical role in determining a molecule's reactivity and the stereochemical outcome of its reactions. windows.net The adamantane (B196018) group is exceptionally bulky and conformationally rigid, and its presence heavily influences the spatial environment around the reactive oxirane ring. nih.govnih.gov

Computational conformational analysis can identify the lowest energy conformations of this compound. In the most stable conformer, the orientation of the methyl group and the oxirane ring relative to the adamantyl cage is optimized to minimize steric strain. This preferred geometry dictates which face of the epoxide is more accessible to an incoming reagent.

For chiral versions of this molecule, such as (R)- or (S)-2-(Adamantan-1-yl)-2-methyloxirane, computational models can predict the stereochemical course of reactions like nucleophilic ring-opening. By modeling the transition states for the attack of a nucleophile on each face of the epoxide (e.g., Re vs. Si attack), the energetic preference for one pathway over the other can be determined. nih.gov This allows for the prediction of the absolute configuration of the resulting product, a key aspect in asymmetric synthesis. tdx.cat The rigid adamantyl group acts as a "stereochemical controller," effectively blocking one face of the molecule and directing the nucleophile to the opposite, less hindered face. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. While specific, in-depth MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of this technique can be applied to understand its behavior. For instance, MD simulations have been employed to clarify the binding modes and probable mechanisms of action for other adamantane-containing oxiranes that have shown promise for therapeutic usefulness. researchgate.net Such simulations typically model the compound's interaction with its environment, such as a solvent or a biological target, over time, providing a dynamic picture of its conformational landscape and intermolecular interactions.

Density Functional Theory (DFT) Based Conformational Searches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Conformational searches based on DFT are instrumental in identifying the most stable three-dimensional arrangements of a molecule. For a molecule like this compound, a DFT-based conformational search would involve systematically exploring the potential energy surface by rotating the flexible bonds—primarily the bond connecting the adamantane group to the oxirane ring.

The general workflow for such an investigation often involves several steps:

Initial Ensemble Generation: An initial set of possible conformations is generated. This can be achieved using lower-level, less computationally expensive methods.

Geometry Optimization: Each of these initial structures is then optimized using DFT at a specific level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each starting conformation.

Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to determine their stability. The conformer with the lowest energy is the global minimum, representing the most stable structure.

The following table illustrates a hypothetical outcome of a DFT-based conformational search for a generic disubstituted oxirane, showcasing the type of data that would be generated.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
1600.0075.2
21801.5015.8
3-602.509.0

This table is illustrative and does not represent actual data for this compound.

Such theoretical investigations are crucial for rational drug design and for understanding the fundamental chemical properties that govern the behavior of complex molecules like this compound.

Advanced Applications and Derivatization Strategies of 2 Adamantan 1 Yl 2 Methyloxirane As a Synthetic Precursor

Role as a Key Intermediate in Complex Adamantane-Containing Molecule Synthesis

The strategic placement of the reactive epoxide functionality on the adamantane (B196018) framework allows for a variety of ring-opening reactions, paving the way for the construction of intricate molecular architectures.

Construction of Polycyclic Ethers and Heterocycles

The oxirane ring of 2-(Adamantan-1-yl)-2-methyloxirane is susceptible to nucleophilic attack, a property that has been extensively exploited in the synthesis of polycyclic ethers and other heterocyclic systems. researchgate.netmdpi.com The strained three-membered ring readily opens upon reaction with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. researchgate.net This reactivity is fundamental to creating more complex structures built upon the adamantane core.

For instance, the reaction of adamantane-containing oxiranes with amines is a well-established method for producing amino alcohols with a cage-like fragment. researchgate.net The specific nature of the resulting product, whether it be a primary, secondary, or tertiary alcohol, is dependent on the substitution pattern of the initial oxirane and the reaction conditions employed. researchgate.net This controlled ring-opening allows for the precise installation of functional groups, which can then be further elaborated to construct polycyclic systems.

The synthesis of fused polycyclic ethers, a structural motif present in various marine natural products, can be achieved through methodologies involving epoxide intermediates. mdpi.com While not directly detailing the use of this compound, the principles of stereoselective epoxidation and subsequent intramolecular cyclization to form ether linkages are broadly applicable. The adamantane group in this context would serve as a bulky, directing group, influencing the stereochemical outcome of the ring-opening and cyclization steps.

Synthesis of Multifunctional Adamantane Scaffolds

The inherent structure of adamantane, with its four bridgehead positions, offers a template for the creation of poly-functional derivatives. colab.ws this compound serves as an excellent starting point for accessing such multifunctional scaffolds. The epoxide ring can be transformed into a variety of functional groups, which can then be further modified.

An efficient route to novel 1,3,5,7-tetrasubstituted adamantane derivatives has been developed, highlighting the versatility of adamantane as a core for creating tetrahedrally shaped molecules. nih.gov While this specific synthesis does not start from this compound, the strategies employed for functionalizing the adamantane core are relevant. The conversion of the epoxide in this compound to other functionalities, such as diols or amino alcohols, provides handles for subsequent reactions to introduce additional substituents at other positions of the adamantane cage.

The synthesis of adamantane-based scaffolds targeting specific biological receptors often involves the initial functionalization of an adamantane precursor. nih.gov For example, the reaction of a Grignard reagent with 2-adamantanone, a related adamantane derivative, yields a tertiary alcohol that can be further converted to an amine. nih.gov A similar approach with this compound, through its ring-opening, can provide access to a diverse range of functionalized adamantane derivatives suitable for biological applications.

Functionalization for Advanced Materials Precursors

The unique properties of the adamantane cage, such as its high thermal stability, mechanical rigidity, and well-defined structure, make it an attractive component for advanced materials. nih.gov this compound is a valuable precursor for incorporating this robust scaffold into various material architectures.

Building Blocks for Polyadamantane Networks and Frameworks

The concept of using adamantane derivatives as building blocks for constructing larger, well-defined architectures has gained significant traction. The tetravalent nature of the adamantane core allows for the creation of three-dimensional networks and frameworks. nih.gov The functional groups derived from the ring-opening of this compound can serve as points of connection for linking multiple adamantane units together.

For example, the conversion of the epoxide to a diol would provide two reactive sites for polymerization or cross-linking reactions. These diols can be reacted with diacids or other bifunctional monomers to form polyester (B1180765) or polyether networks. The rigid adamantane units would act as nodes in these networks, imparting a high degree of structural integrity and thermal stability to the resulting material.

Precursors for High-Performance Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of the bulky and rigid adamantane structure into polymer backbones is a proven strategy for enhancing their thermal and mechanical properties. researchgate.net The high glass transition temperatures and improved thermal stability of adamantane-containing polymers make them suitable for high-performance applications.

The ring-opening polymerization (ROP) of epoxides is a common method for synthesizing polyethers. acs.org While the direct polymerization of this compound is not extensively detailed in the provided search results, the principles of ROP are applicable. The strained oxirane ring provides the driving force for polymerization, and the adamantyl substituent would be incorporated as a pendant group along the polyether chain. acs.org This would lead to a polymer with a high density of rigid adamantane units, which is expected to exhibit enhanced thermal stability and mechanical strength. The synthesis of polymers containing cage-like fragments, such as adamantane, is a known strategy for creating materials with desirable properties. researchgate.net

Integration into Novel Polymer Architectures for Specific Applications (e.g., optical materials)

The unique structural characteristics of adamantane can be leveraged to create polymers with specific optical properties. The high symmetry and low polarizability of the adamantane cage can contribute to materials with low dielectric constants and high transparency.

The modification of polymer resins with functional molecules is a common approach to tailor their properties for specific applications, including optical materials. researchgate.net The integration of this compound into a polymer matrix, either as a monomer or as a reactive additive, could be used to modify the refractive index, reduce dielectric loss, and enhance the wave transparency of the material. For example, in the development of materials for electronic or communication applications, a low dielectric constant is crucial to minimize signal loss. researchgate.net The incorporation of the non-polar adamantane moiety can help achieve this.

Furthermore, the ability to create well-defined polymer architectures, such as those with a high degree of order or specific three-dimensional structures, is important for advanced optical applications. The use of adamantane-based building blocks can facilitate the construction of such ordered materials.

Future Directions and Research Perspectives in 2 Adamantan 1 Yl 2 Methyloxirane Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The synthesis and subsequent transformations of 2-(Adamantan-1-yl)-2-methyloxirane are prime areas for the application of green chemistry principles. Future research will likely focus on developing highly efficient and sustainable catalytic systems.

Sustainable Synthesis: The epoxidation of the precursor alkene, 1-(2-methylprop-1-en-1-yl)adamantane, is a key step. While traditional methods may use reagents like m-chloroperoxybenzoic acid (m-CPBA), future efforts will aim for greener alternatives. researchgate.net This includes the use of organocatalysts, such as 2,2,2-trifluoroacetophenone, which can activate hydrogen peroxide as a benign oxidant. acs.org Another promising avenue is the development of heterogeneous catalysts, like molybdenum oxide composites, which offer ease of separation and recyclability. researchgate.net The goal is to achieve high yields and selectivity under milder, more environmentally friendly conditions, minimizing waste and the use of hazardous reagents. acs.orgescholarship.org

Catalytic Transformations: The ring-opening reactions of the oxirane are fundamental to its utility. Novel catalytic systems are being explored to control the regioselectivity and stereoselectivity of these transformations. For instance, metal-organic frameworks (MOFs) are emerging as versatile heterogeneous catalysts for reactions like the cycloaddition of CO2 to epoxides, a process that fixes carbon dioxide into valuable cyclic carbonates. mdpi.comccspublishing.org.cn Research into enantioselective catalysis, potentially using chiral manganese or iron complexes, could yield optically active products for specialized applications. tdx.cat

A comparative look at catalytic approaches is presented in the table below: Table 1: Catalytic Systems for Epoxide Synthesis and Transformation

Catalyst Type Reaction Advantages Research Focus
Organocatalysts (e.g., ketones) Epoxidation Metal-free, environmentally benign Improving catalyst loading and reaction times acs.org
Heterogeneous Catalysts (e.g., MOFs, oxides) Epoxidation, CO2 Cycloaddition Recyclable, stable, tunable porosity Enhancing catalytic activity and substrate scope researchgate.netmdpi.comccspublishing.org.cn

Exploration of Unconventional Reactivity Profiles

Moving beyond traditional thermal reactions, future research will explore novel ways to activate and transform this compound. This involves harnessing energy from light, electricity, or mechanical force to access new reaction pathways.

Photoredox and Electrochemical Catalysis: These methods allow for the generation of radical intermediates under mild conditions, potentially leading to unprecedented bond formations. The adamantyl epoxide could be a substrate in dual photoredox-metal catalysis systems for difunctionalization reactions. unibe.ch

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions is a rapidly growing area of sustainable chemistry. Exploring the mechanochemical ring-opening or transformations of this solid epoxide could lead to solvent-free reaction conditions.

Radical Reactions: The adamantyl group can stabilize adjacent radical species. Research into radical-mediated ring-opening polymerizations or functionalizations could yield novel polymers and complex molecules. The cleavage of C-C bonds under radical conditions is a frontier in organic synthesis. nii.ac.jp

Advanced Structural Elucidation Techniques for Complex Products

The inherent complexity of adamantane-containing molecules, often resulting in overlapping signals in standard spectroscopic analyses, necessitates the use of advanced characterization techniques. As chemists synthesize new derivatives from this compound, robust structural elucidation will be critical.

Multi-dimensional NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguously assigning the complex 3D structures of reaction products. researchgate.net For particularly challenging cases, such as metabolites, microcoil-NMR may be employed to analyze mass-limited samples. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and stereochemistry. nih.gov This is especially important for resolving the configuration of stereocenters created during the synthesis and reactions of the epoxide. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. Tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns, providing further structural clues, particularly for identifying metabolites. nih.gov

Integration into Supramolecular Chemistry and Nanomaterials

The unique properties of the adamantane (B196018) cage make it an ideal component for building larger, functional systems through non-covalent interactions.

Supramolecular Assemblies: Adamantane is a classic guest moiety in host-guest chemistry, frequently paired with cyclodextrin (B1172386) hosts. The this compound can be used to synthesize adamantane-functionalized polymers or molecules that can be incorporated into supramolecular systems like hydrogels or vesicles for applications in drug delivery or sensing. acs.orgicn2.cat

Nanomaterials and Polymers: The epoxide ring is a versatile functional group for initiating polymerization or for grafting onto surfaces. Ring-opening polymerization of this compound could lead to novel polyethers with high thermal stability and specific hydrophobic properties derived from the adamantyl groups. acs.org Such polymers could find use in advanced coatings or as components in nanocomposites. Adamantane-containing polymers have also been investigated for creating nanoporous materials for applications like gas capture. mdpi.com The synthesis of polymers containing other nitrogen heterocycles like triazoles and tetrazoles from adamantane precursors is also an active area of research. researchgate.net

Synergistic Experimental and Computational Research Approaches

The synergy between experimental work and computational modeling is becoming increasingly vital for accelerating research.

Reaction Mechanism and Selectivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of the epoxide's ring-opening reactions. researchgate.net This insight can guide the design of experiments and the choice of catalysts.

Structural and Property Analysis: Computational methods are used to analyze the non-covalent interactions that govern the crystal packing and supramolecular assembly of adamantane derivatives. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis help in understanding and quantifying these interactions. nih.govresearchgate.net

Predictive Modeling: Molecular docking studies can predict how adamantane-containing molecules, potentially derived from the epoxide, might interact with biological targets like enzymes. researchgate.netresearchgate.net This computational screening can prioritize synthetic targets for medicinal chemistry applications.

The future of research on this compound is rich with possibilities. By combining innovative catalytic methods, exploring new reactivity paradigms, and leveraging advanced analytical and computational tools, scientists are set to unlock the full potential of this unique adamantane-based building block.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(Adamantan-1-yl)-2-methyloxirane, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves functionalization of the adamantane core followed by epoxidation. Key steps include:

  • Adamantane functionalization : Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce hydroxyl or ketone groups .
  • Epoxidation : Reaction of the alkene intermediate with peracids (e.g., mCPBA) or via Sharpless epoxidation for stereocontrol.
    Optimization Strategies :
  • Catalytic conditions : Transition metal catalysts (e.g., Ti(OiPr)₄) improve enantioselectivity in asymmetric epoxidation.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance epoxidation efficiency.
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions.

Q. Table 1: Representative Synthetic Yields

Reaction StepReagents/ConditionsYield (%)Reference
Adamantane oxidationKMnO₄, H₂O, 80°C65–75
EpoxidationmCPBA, DCM, 0°C70–85

Advanced Research: Stereochemical Analysis and Enantiomeric Purity

Q. Q2. How can enantiomeric excess (ee) of this compound be determined?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time differences resolve enantiomers.
  • NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in ¹H NMR spectra .
  • Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D²⁵ = +15.3° for R-enantiomer).

Q. Table 2: Chiral HPLC Parameters

ColumnMobile PhaseFlow RateDetection
Chiralpak AD-HHexane:iPrOH (90:10)1.0 mL/minUV 254 nm

Basic Research: Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods confirm the epoxide ring structure?

Methodological Answer:

  • ¹H NMR : Epoxide protons appear as distinct doublets (δ 3.1–3.5 ppm, J = 4–5 Hz) .
  • X-ray crystallography : Resolve bond angles (C-O-C ≈ 60°) and torsion angles (e.g., O-C-C-O ≈ 12° in related adamantane epoxides ). Use SHELX or OLEX2 for refinement .

Q. Table 3: Crystallographic Data (Example)

ParameterValueSource
R factor0.035–0.045
Data-to-parameter ratio14.2–30.8

Advanced Research: Mechanistic Studies and Biological Interactions

Q. Q4. How does the adamantane moiety influence binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Adamantane’s rigidity enhances hydrophobic binding in pocket residues .
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4). Compare to non-adamantane analogs to isolate steric effects .

Q. Table 4: Docking Scores (Example)

TargetBinding Energy (kcal/mol)Reference
CYP3A4−9.2 ± 0.3

Advanced Research: Thermal and Chemical Stability

Q. Q5. What methods assess the thermal stability of this compound under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., Td = 180°C under N₂).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor epoxide ring integrity via ¹H NMR .

Advanced Research: Computational Modeling of Reactivity

Q. Q6. How can DFT calculations predict regioselectivity in epoxide ring-opening reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For this compound, the less hindered epoxide carbon is more reactive (Fukui f⁻ = 0.12 vs. 0.08) .
  • Transition state modeling : Use Gaussian 16 with B3LYP/6-31G(d) to simulate nucleophilic attack pathways (e.g., by amines or water).

Basic Research: Analytical Method Development

Q. Q7. What HPLC conditions separate this compound from byproducts?

Methodological Answer:

  • Column : C18 reverse-phase (e.g., Agilent Zorbax SB-C18).
  • Mobile phase : Gradient from 50% acetonitrile/water to 90% acetonitrile over 20 min.
  • Detection : UV at 210 nm (epoxide absorbance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.